molecular formula C8H9N5O2 B2707174 Ethyl 6-amino-7H-purine-2-carboxylate CAS No. 2091629-07-9

Ethyl 6-amino-7H-purine-2-carboxylate

Cat. No.: B2707174
CAS No.: 2091629-07-9
M. Wt: 207.193
InChI Key: PDYSASCCSDYUCX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-7H-purine-2-carboxylate is a purine derivative characterized by an ethyl carboxylate group at the 2-position and an amino group at the 6-position of the purine ring. Its molecular formula is C₈H₉N₅O₂ (inferred from structural analogs in ). Purine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleotides, enabling interactions with enzymes and receptors. This distinction underscores the importance of regiochemistry in modulating physicochemical and biological properties.

Properties

IUPAC Name

ethyl 6-amino-7H-purine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-2-15-8(14)7-12-5(9)4-6(13-7)11-3-10-4/h3H,2H2,1H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYSASCCSDYUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: Ethyl 6-aminopurine-7-carboxylate

  • Structural Differences : The ethyl carboxylate group is at the 7-position instead of the 2-position (Figure 1).
  • Implications :
    • Hydrogen Bonding : The 2-carboxylate group may participate in stronger hydrogen bonding with biomolecules compared to the 7-position, altering receptor affinity.
    • Solubility : The 2-carboxylate isomer may exhibit higher aqueous solubility due to increased polarity near the purine core.
  • Data: Property Ethyl 6-amino-7H-purine-2-carboxylate Ethyl 6-aminopurine-7-carboxylate Molecular Formula C₈H₉N₅O₂ C₈H₉N₅O₂ Substituent Positions 2-carboxylate, 6-amino 7-carboxylate, 6-amino PubChem CID N/A 247647

Isoquinoline Derivatives with Ethyl Carboxylate Groups

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () share the ethyl carboxylate moiety but differ in core structure:

  • Core Heterocycle: Isoquinoline (two fused benzene rings) vs. purine (imidazole fused with pyrimidine).
  • Functional Groups: Methoxy and methyl groups in isoquinoline derivatives vs. amino and carboxylate groups in purines.
  • Applications: Isoquinoline derivatives are often explored for antimicrobial and anticancer activities, while purine analogs are pivotal in antiviral and kinase inhibitor therapies.

Thiazolo-Pyrimidine Derivatives

The compound ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () provides insights into ethyl carboxylate effects on complex heterocycles:

  • Crystallography : Single-crystal X-ray data reveal bond angles (e.g., C5–N2–C3–C2: 172.4°) and torsion angles (e.g., C17–C2–C3–O1: 4.5°), highlighting conformational rigidity.
  • Solubility : The bulky trimethoxybenzylidene group reduces solubility compared to purine analogs, emphasizing steric hindrance’s role.

Research Findings and Implications

Structural Flexibility vs. Bioactivity

  • Purine Analogs: The amino and carboxylate groups enable dual hydrogen bonding, mimicking ATP/GTP in enzymatic interactions.
  • Isoquinoline and Thiazolo-Pyrimidine Analogs: Bulkier substituents (e.g., phenyl, methoxy) enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility.

Crystallographic Techniques

  • SHELX software () is widely used for refining crystal structures of small molecules, including ethyl carboxylate derivatives (e.g., ).

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